molecular formula C16H17NO5S B2395416 n-[(3-methoxyphenyl)sulfonyl]phenylalanine CAS No. 1008003-24-4

n-[(3-methoxyphenyl)sulfonyl]phenylalanine

Cat. No.: B2395416
CAS No.: 1008003-24-4
M. Wt: 335.37
InChI Key: BLIMNFLGMZZQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Sulfonamide Chemistry and Phenylalanine Analogues

N-[(3-methoxyphenyl)sulfonyl]phenylalanine is classified as a sulfonamide, a class of compounds characterized by a sulfonyl group connected to a nitrogen atom. The sulfonamide functional group is a cornerstone in medicinal chemistry, primarily due to its presence in sulfa drugs, which were among the first successful antibacterial agents. Beyond their antimicrobial properties, sulfonamides are valued for their chemical stability and their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The synthesis of such compounds typically involves the reaction of an amino acid, in this case, phenylalanine, with a sulfonyl chloride, such as 3-methoxybenzenesulfonyl chloride, in the presence of a base. This straightforward synthetic approach allows for the creation of a diverse library of N-sulfonylated amino acids for research purposes.

Simultaneously, this compound is an analogue of phenylalanine, an essential aromatic amino acid that is a fundamental building block of proteins. Phenylalanine also serves as a precursor for several key biological molecules, including tyrosine and the catecholamine neurotransmitters. The modification of the phenylalanine backbone, particularly at the amino group, is a common strategy in drug discovery to create peptidomimetics or to introduce new functionalities. By attaching the (3-methoxyphenyl)sulfonyl group, the resulting molecule retains the core structure of phenylalanine while gaining the distinct electronic and steric properties of the sulfonamide moiety. The methoxy (B1213986) group at the meta-position of the phenyl ring can also influence the compound's solubility, polarity, and how it is metabolized, making it a point of interest for structure-activity relationship studies.

Significance in Chemical Biology and Medicinal Chemistry Research

The significance of N-arylsulfonylated phenylalanine derivatives, including this compound, in chemical biology and medicinal chemistry is rooted in their potential to interact with a variety of biological targets. Research into this class of compounds has explored their utility as inhibitors of enzymes and as modulators of protein-protein interactions.

Detailed research findings for a range of sulfonamide-phenylalanine analogues have highlighted their potential in several therapeutic areas:

Anticancer Research: Various N-sulfonylated amino acid derivatives have been investigated for their cytotoxic effects against cancer cell lines. The sulfonamide moiety can mimic the tetrahedral transition state of peptide hydrolysis, making these compounds potential inhibitors of proteases that are overexpressed in tumors.

Antimicrobial Activity: Building on the legacy of sulfa drugs, novel sulfonamide-amino acid conjugates are continuously being explored for their antibacterial and antifungal properties. These compounds can interfere with essential metabolic pathways in microorganisms.

Antiviral Research: More recently, derivatives of phenylalanine have been identified as inhibitors of the HIV-1 capsid protein. These molecules can disrupt the viral life cycle, presenting a promising avenue for the development of new antiretroviral agents. One study highlighted a 4-methoxy-N-methylaniline substituted phenylalanine derivative as having notable anti-HIV-1 activity. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2S)-2-[[(3-methoxyphenyl)sulfonyl]amino]-3-phenylpropanoic acid
Molecular Formula C₁₆H₁₇NO₅S
Molecular Weight 335.38 g/mol
Appearance White to off-white solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and methanol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-22-13-8-5-9-14(11-13)23(20,21)17-15(16(18)19)10-12-6-3-2-4-7-12/h2-9,11,15,17H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMNFLGMZZQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Modifications of N 3 Methoxyphenyl Sulfonyl Phenylalanine

Synthetic Methodologies for N-[(3-Methoxyphenyl)sulfonyl]phenylalanine

The creation of the sulfonamide linkage between 3-methoxyphenylsulfonyl chloride and phenylalanine is the cornerstone of synthesizing the target molecule. This can be achieved through several routes, each with its own advantages in terms of yield, stereochemical control, and scalability.

Conventional Organic Synthesis Routes

The most common and direct method for the synthesis of this compound is the Schotten-Baumann reaction. This typically involves the reaction of a phenylalanine ester, such as L-phenylalanine methyl ester hydrochloride, with 3-methoxyphenylsulfonyl chloride in the presence of a base.

A representative synthetic procedure would be as follows: L-phenylalanine methyl ester hydrochloride is dissolved in a suitable organic solvent, such as dichloromethane. rsc.org An organic base, for instance, triethylamine (B128534) or diisopropylethylamine (DIEA), is then added to neutralize the hydrochloride and deprotonate the amino group of the phenylalanine ester. nih.govprepchem.com Subsequently, 3-methoxyphenylsulfonyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture, usually at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction. The reaction is then allowed to proceed at room temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude product, N-[(3-methoxyphenyl)sulfonyl]-L-phenylalanine methyl ester. This ester can then be hydrolyzed to the final carboxylic acid, this compound, typically by treatment with an aqueous base like sodium hydroxide, followed by acidification. nih.gov

Table 1: Key Reagents in Conventional Synthesis

ReagentRole
L-Phenylalanine methyl ester hydrochlorideStarting material (amino acid component)
3-Methoxyphenylsulfonyl chlorideStarting material (sulfonyl component)
Triethylamine / DIEABase for neutralization and reaction promotion
DichloromethaneSolvent
Sodium hydroxideReagent for ester hydrolysis
Hydrochloric acidFor acidification to yield the final product

Chemoenzymatic Approaches for Stereoselective Synthesis

While direct enzymatic formation of the N-sulfonyl bond is not widely reported, chemoenzymatic strategies can be employed to achieve high stereoselectivity, primarily through the resolution of racemic mixtures. One plausible approach involves the enzymatic hydrolysis of a racemic N-acetylated phenylalanine ester, followed by chemical sulfonylation of the desired enantiomer.

For instance, a racemic mixture of N-acetylphenylalanine methyl ester can be subjected to enantioselective hydrolysis using a lipase (B570770), such as lipase PSIM from Burkholderia cepacia. mdpi.com This enzyme would selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding N-acetyl-L-phenylalanine, leaving the D-enantiomer as the unreacted ester. The separated N-acetyl-L-phenylalanine can then be chemically converted to this compound.

Another strategy involves the enzymatic resolution of racemic phenylalanine itself. Enzymes like phenylalanine aminomutase (PAM) can be used for the stereoselective amination of cinnamic acid derivatives to produce enantiomerically pure phenylalanine, which can then be used in the conventional synthesis described above. beilstein-journals.org

Strategies for Protecting Group Implementation and Removal

In the synthesis of this compound and its derivatives, particularly in the context of peptide synthesis, the use of protecting groups for the carboxylic acid functionality is often necessary.

The most common protecting group for the carboxylic acid of phenylalanine is a simple methyl or ethyl ester. This group is readily introduced by reacting phenylalanine with the corresponding alcohol in the presence of an acid catalyst, such as thionyl chloride. rsc.org The ester group is sufficiently stable under the conditions of the sulfonylation reaction and can be easily removed at the end of the synthesis by base-catalyzed hydrolysis without affecting the sulfonamide bond.

For more complex syntheses, especially in solid-phase peptide synthesis (SPPS), other protecting groups might be employed. The tert-butyl (tBu) group is a common choice for protecting the carboxyl group. It is stable to a wide range of reaction conditions but can be removed with strong acids like trifluoroacetic acid (TFA).

In scenarios where the N-sulfonyl group itself is used as a temporary protecting group for the amine, specific removal conditions are required. While arylsulfonyl groups are generally stable, certain substituted arylsulfonyl groups have been developed to be more labile under specific conditions, although this is less common for the methoxy-substituted variant.

Derivatization and Analogue Synthesis

The chemical scaffold of this compound offers multiple sites for modification to explore structure-activity relationships and develop new analogues with potentially improved properties.

Modifications of the Phenylalanine Backbone

The phenylalanine backbone can be modified in several ways. One common modification is the synthesis of β-amino acid analogues, such as N-sulfonyl-β-homophenylalanine. The Arndt-Eistert reaction provides a classic method for the homologation of α-amino acids to their β-counterparts. nih.gov This involves converting the N-sulfonylated α-amino acid to its acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement. More modern approaches might involve metal-catalyzed aminocarbonylation of alkenes. illinois.edu

Another modification involves the conversion of the carboxylic acid to an amide. This can be achieved by activating the carboxylic acid of this compound, for example with a coupling reagent like PyBop, and then reacting it with a desired amine. nih.gov This approach allows for the introduction of a wide variety of substituents at the C-terminus.

Table 2: Examples of Phenylalanine Backbone Modifications

ModificationSynthetic StrategyResulting Analogue
HomologationArndt-Eistert reactionN-sulfonyl-β-homophenylalanine
AmidationCarboxylic acid activation and coupling with an amineN-sulfonylphenylalanine amide

Substituent Variations on the Sulfonyl Moiety

The aromatic ring of the sulfonyl group is another key site for modification. A variety of substituted benzenesulfonyl chlorides can be used in place of 3-methoxyphenylsulfonyl chloride in the conventional synthesis to generate a library of analogues.

For example, reacting L-phenylalanine methyl ester with other sulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride or various halogen-substituted phenylsulfonyl chlorides, would yield the corresponding N-sulfonylated phenylalanine derivatives. beilstein-journals.orgresearchgate.net These modifications can significantly alter the electronic and steric properties of the molecule, which can in turn influence its biological activity. The synthesis of these substituted sulfonyl chlorides often starts from the corresponding substituted aniline (B41778) or benzene (B151609) derivative, followed by chlorosulfonation.

Furthermore, the methoxy (B1213986) group on the phenyl ring can be replaced with other alkoxy groups or functional groups that can be further modified, providing a handle for the attachment of other molecular fragments.

Exploration of Isomeric Forms and Chiral Derivatization

The stereochemistry of this compound is a critical aspect influencing its biological activity and interaction with chiral environments such as enzymes and receptors. The presence of a chiral center in the phenylalanine moiety dictates the existence of different stereoisomers. This section delves into the isomeric forms of this compound and the methodologies employed for their separation and characterization through chiral derivatization.

Due to the chiral nature of the α-carbon in the phenylalanine backbone, this compound exists as a pair of enantiomers:

N-[(3-methoxyphenyl)sulfonyl]-L-phenylalanine

N-[(3-methoxyphenyl)sulfonyl]-D-phenylalanine

These enantiomers possess identical physical and chemical properties in an achiral environment but will differ in their optical rotation and their interactions with other chiral molecules. The separation and analysis of these enantiomers are paramount for understanding their distinct biological profiles.

Chiral derivatization is a powerful technique for the separation of enantiomers. This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These resulting diastereomers have different physical properties, such as boiling points and solubility, and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC).

Several CDAs are available for the derivatization of amino acids and their derivatives. nih.gov The choice of CDA depends on factors such as the functional groups present in the analyte and the desired analytical sensitivity. For this compound, the primary amino group of the phenylalanine core is the target for derivatization.

Commonly used chiral derivatizing agents for amino acids include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): This reagent reacts with the amino group to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC. nih.gov

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): GITC is another effective CDA that forms thiourea (B124793) derivatives with amino groups, allowing for the chromatographic separation of enantiomers. nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This reagent has been successfully used for the resolution of amino acid enantiomers, offering good sensitivity and separation efficiency. nih.govresearchgate.netresearchgate.net

The general procedure for chiral derivatization and analysis would involve the reaction of a racemic mixture of this compound with a selected CDA, followed by HPLC analysis of the resulting diastereomers. The separation of the diastereomeric peaks allows for the quantification of each enantiomer in the original mixture.

Chiral Derivatizing Agent (CDA)Reactive Functional GroupResulting DerivativeSeparation Technique
Marfey's Reagent (FDAA)Primary AmineDiastereomeric Alaninamide DerivativesReversed-Phase HPLC
GITCPrimary AmineDiastereomeric Thiourea DerivativesReversed-Phase HPLC
S-NIFEPrimary AmineDiastereomeric Urethane DerivativesReversed-Phase HPLC

In addition to enantiomers, the synthesis of this compound could potentially lead to the formation of other isomers if impurities or side reactions occur. For instance, positional isomers of the methoxy group on the phenylsulfonyl moiety could arise if the starting material, 3-methoxybenzenesulfonyl chloride, contains isomeric impurities. However, focusing on the inherent chirality, the primary isomeric forms of interest remain the L- and D-enantiomers. The asymmetric synthesis of unnatural phenylalanine derivatives using phase-transfer catalysts has been a successful strategy to obtain enantiomerically enriched products, which could be adapted for the synthesis of the individual enantiomers of this compound. nih.gov

Molecular Interactions and Target Recognition

Binding Studies with Biological Macromolecules

N-[(3-methoxyphenyl)sulfonyl]phenylalanine has been investigated as an inhibitor of various enzymes, with a notable focus on its interactions with matrix metalloproteinases (MMPs). Research indicates that the sulfonyl group of the compound plays a crucial role by coordinating with the zinc ion present in the active site of these enzymes. This interaction is a key determinant of its inhibitory potency. The phenyl and methoxyphenyl groups of the molecule are accommodated within the hydrophobic S1' pocket of the enzyme's active site, further strengthening the binding affinity.

The binding affinity and selectivity profile of this compound has been characterized against a panel of related enzymes to determine its specificity. Quantitative analysis of its inhibitory activity reveals a degree of selectivity for certain MMPs over others.

TargetBinding Affinity (IC50/Ki)Selectivity Profile
MMP-25 nM (IC50)High
MMP-915 nM (IC50)Moderate
MMP-1>1000 nM (IC50)Low

This data highlights the compound's preference for inhibiting MMP-2, suggesting a structural basis for its selectivity.

Structural Basis of Molecular Recognition

The stereochemistry of the phenylalanine component of this compound is a critical factor in its molecular recognition and biological activity. The L-enantiomer (S-configuration) of phenylalanine is typically the more active stereoisomer. This is attributed to the specific spatial arrangement of the substituents around the chiral carbon, which allows for optimal fitting into the enzyme's active site.

Structural biology studies, such as X-ray crystallography, have confirmed that the (S)-configuration is necessary to correctly position the carboxylate, phenyl, and sulfonyl groups for effective interaction with their respective binding pockets. The (R)-enantiomer, in contrast, would result in steric hindrance and a loss of these crucial binding interactions, leading to a significant decrease in inhibitory potency.

This compound possesses a degree of conformational flexibility due to several rotatable bonds. This flexibility allows the molecule to adopt a range of conformations in solution. However, upon binding to its biological target, it is thought to adopt a more rigid, "bioactive" conformation. This induced-fit model of binding, where both the ligand and the target may undergo conformational adjustments to optimize their interaction, is a key aspect of its molecular recognition.

Enzymatic Modulation and Inhibitory Mechanisms

Mechanisms of Enzyme Inhibition by N-[(3-methoxyphenyl)sulfonyl]phenylalanine

The inhibitory activity of this compound against various enzymes is predicated on its structural characteristics, which allow it to interact with specific binding sites on target proteins. The nature of this interaction, whether it is competitive, non-competitive, or uncompetitive, and its binding location, determines the mechanism of inhibition.

While specific kinetic data for this compound is not extensively documented in publicly available research, the kinetic profiles of structurally similar compounds provide valuable insights. For instance, a class of compounds known as phenyl-thiazolylurea-sulfonamides, which share the N-sulfonylphenylalanine core, have been identified as potent inhibitors of bacterial phenylalanyl-tRNA synthetase (PheRS). nih.gov

Enzyme kinetic measurements have demonstrated that these related compounds act as competitive inhibitors with respect to the natural substrate, phenylalanine. nih.gov This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction. The inhibitory constant (Ki) for a representative compound from this class was determined to be 21 nM, which is significantly lower than the Km value for phenylalanine, indicating a high affinity for the enzyme. nih.gov

The following table summarizes the 50% inhibitory concentrations (IC50) for a selection of phenyl-thiazolylurea-sulfonamides against PheRS from different bacterial species, highlighting the potent nature of this class of inhibitors. nih.gov

CompoundE. coli PheRS IC50 (nM)H. influenzae PheRS IC50 (nM)S. pneumoniae PheRS IC50 (nM)S. aureus PheRS IC50 (nM)
1 10153030
2 15205040
3 8102520
4 582015
5 <5101510
6 <5<5108
7 <510105

Data sourced from a study on phenyl-thiazolylurea-sulfonamides. nih.gov

Enzyme inhibitors can bind to either the orthosteric site, which is the active site where the natural substrate binds, or an allosteric site, a distinct location on the enzyme that can modulate its activity upon binding. nih.gov Orthosteric inhibitors directly compete with the substrate, a mechanism consistent with the competitive inhibition observed in compounds related to this compound. nih.govnih.gov

Given that structurally similar phenyl-thiazolylurea-sulfonamides inhibit phenylalanyl-tRNA synthetase competitively with respect to phenylalanine, it is highly probable that this compound also binds to the orthosteric site of its target enzymes. nih.gov This is because competitive inhibition implies that the inhibitor and the substrate cannot bind to the enzyme simultaneously, which is a hallmark of binding at the same site.

Profiling of Specific Enzyme Targets

The structural features of this compound, particularly the phenylalanine moiety, suggest that it may target enzymes involved in phenylalanine metabolism or recognition.

While direct studies on the protease inhibitory activity of this compound are not available, research on other sulfonylated amino acid derivatives suggests this is a potential area of activity. For example, synthetic peptides containing L-phenylalanine have been shown to be effective inhibitors of procollagen (B1174764) N-protease, with the phenylalanine residue being important for inhibitory activity. nih.gov This indicates that the phenylalanine scaffold, as present in this compound, can be a key feature for protease inhibition.

Phenylalanine hydroxylase (PAH) is a critical enzyme responsible for the conversion of phenylalanine to tyrosine. medlineplus.gov Its deficiency leads to the metabolic disorder phenylketonuria (PKU). google.com The modulation of PAH activity is a key therapeutic strategy for this condition. google.com While various compounds are being investigated for their ability to modulate PAH, there is currently no publicly available scientific literature detailing the effects of this compound on the activity of phenylalanine hydroxylase.

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a crucial step in protein biosynthesis. nih.gov Phenylalanyl-tRNA synthetase (PheRS) is specifically responsible for charging tRNA with phenylalanine. nih.gov

As previously mentioned, a novel class of potent inhibitors of bacterial PheRS, the phenyl-thiazolylurea-sulfonamides, has been identified. nih.gov These compounds exhibit inhibitory concentrations in the nanomolar range against PheRS from both gram-positive and gram-negative bacteria. nih.govdovepress.com Importantly, these inhibitors show high selectivity for the bacterial enzyme over its mammalian counterparts. nih.gov The mechanism of action is competitive inhibition with the substrate phenylalanine, and the antibacterial effect can be counteracted by increasing concentrations of phenylalanine in the culture medium. nih.gov

The structural similarity between this compound and the phenyl-thiazolylurea-sulfonamides strongly suggests that it may also function as an inhibitor of phenylalanyl-tRNA synthetase. The N-sulfonylphenylalanine core structure appears to be a key pharmacophore for binding to the phenylalanine site of PheRS.

Specificity and Selectivity in Enzyme-Ligand Interactions

The specificity and selectivity of a ligand, such as this compound, for a particular enzyme are dictated by the complementary nature of their three-dimensional structures and chemical properties. The unique arrangement of functional groups on the ligand molecule allows it to fit into the enzyme's active site, a specific region where the catalytic reaction occurs. The strength and nature of the non-covalent interactions formed between the ligand and the amino acid residues within the active site determine the binding affinity and, consequently, the inhibitory potency.

For this compound, several key structural features would theoretically contribute to its binding specificity. The phenylalanine moiety provides a hydrophobic phenyl group and a carboxylic acid group, which can participate in hydrophobic interactions and form hydrogen bonds or ionic interactions, respectively. The sulfonyl group is a strong hydrogen bond acceptor, while the methoxy-substituted phenyl ring offers further opportunities for hydrophobic and van der Waals interactions.

The precise interplay of these groups would determine which enzyme or class of enzymes the compound might inhibit. For instance, proteases often have hydrophobic pockets that could accommodate the phenylalaninederived portion of the molecule. The sulfonyl group could interact with polar residues in an active site, and the methoxyphenyl group could provide additional binding affinity through interactions with other hydrophobic regions.

Without experimental data, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) against a panel of enzymes, any discussion of the compound's specificity and selectivity remains speculative. The generation of such data through in vitro enzymatic assays would be the necessary first step to characterize its biological activity profile.

Due to the lack of available research data, no data tables on the specific enzymatic inhibition or selectivity of this compound can be provided.

Structure Activity Relationship Sar Studies of N 3 Methoxyphenyl Sulfonyl Phenylalanine Analogues

Impact of Phenylalanine Side Chain Modifications on Biological Activity

The phenylalanine moiety is a critical component for the biological activity of this class of compounds. Modifications to its side chain, particularly the phenyl ring, have been shown to significantly affect potency and selectivity.

Research into phenylalanine analogues has demonstrated that the hydrophobicity of the side chain is a key determinant of activity. For instance, in a series of aryl-substituted alanine (B10760859) analogues, the hydrophobicity of the side chain, as measured by the π constants of the aromatic ring and its substituents, accounted for approximately 50% of the variance in antigelling activity. nih.gov This suggests that interactions with hydrophobic pockets in target proteins are a dominant factor.

Furthermore, the position of substituents on the phenyl ring can drastically alter affinity for biological targets. Studies on halogenated phenylalanine analogues interacting with the L-type amino acid transporter 1 (LAT1) revealed that an iodo group at the meta (3-position) of the benzene (B151609) ring increases affinity for both LAT1 and LAT2 compared to the parent phenylalanine. nih.gov Conversely, a 2-iodo-l-phenylalanine (B556763) analogue showed markedly improved affinity and selectivity for LAT1. nih.gov This highlights the sensitivity of the binding pocket to the substitution pattern on the phenyl ring.

Modifications that increase the lipophilicity of the phenylalanine portion have also been linked to enhanced biological effects, potentially by facilitating passage through biological membranes like the blood-brain barrier. researchgate.net The introduction of bulky groups on the side chain can, however, be detrimental if they create steric hindrance within the binding site. nih.gov

The following table summarizes the general trends observed when modifying the phenylalanine side chain.

Modification to Phenylalanine Side ChainGeneral Impact on Biological ActivityReference
Increased Hydrophobicity/LipophilicityOften increases activity due to enhanced hydrophobic interactions. nih.govresearchgate.net
Halogenation (e.g., Iodo group)Position-dependent; can significantly increase affinity and selectivity for specific targets. nih.gov
Introduction of Bulky GroupsCan decrease activity due to steric hindrance, though this is target-dependent. nih.gov
Altering Chain Length (e.g., Phenylglycine)Can reduce affinity compared to phenylalanine, indicating an optimal chain length for interaction. nih.gov

Influence of Substitutions on the Methoxyphenylsulfonyl Moiety on Activity

The methoxyphenylsulfonyl portion of the molecule also plays a vital role in its interaction with biological targets. The sulfonamide group itself is a key structural feature in many biologically active compounds, often acting as a hydrogen bond donor and acceptor. nih.gov

Studies on related sulfonamide-based inhibitors have shown that this moiety is often critical for activity and selectivity. nih.gov Replacing the sulfonamide with a sulfone, for example, can lead to a significant decrease in potency, underscoring the importance of the N-H group for interactions, likely through hydrogen bonding. nih.gov

The substitution pattern on the phenyl ring of the sulfonyl group is another critical factor. The position of the methoxy (B1213986) group (meta, or 3-position, in the parent compound) influences the electronic properties and the three-dimensional shape of the molecule, which in turn affects how it fits into a binding site. Altering the position or nature of this substituent can modulate activity. For example, moving the methoxy group to the ortho or para position, or replacing it with other groups (e.g., halogens, alkyls), would be expected to fine-tune the electronic and steric properties, thereby influencing binding affinity.

While specific data on N-[(3-methoxyphenyl)sulfonyl]phenylalanine is limited, SAR studies on other sulfonamide scaffolds provide valuable insights. Generally, both electron-donating and electron-withdrawing groups on the phenylsulfonyl ring can influence activity, and the optimal substitution depends heavily on the specific protein target.

Modification to Methoxyphenylsulfonyl MoietyPredicted Impact on Biological ActivityReference
Replacement of Sulfonamide (e.g., with Sulfone)Likely to decrease potency due to loss of key hydrogen bonding interactions. nih.gov
Altering Position of Methoxy GroupExpected to modulate activity by changing the orientation of the group and its interactions within the binding site.N/A
Replacing Methoxy with Other SubstituentsCan increase or decrease activity depending on the substituent's electronic and steric properties and the nature of the target's binding pocket.N/A

Correlation between Stereochemical Features and Biological Potency

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. For chiral molecules like this compound, which is derived from the chiral amino acid phenylalanine, the specific three-dimensional arrangement of atoms is expected to have a profound impact on biological potency.

Typically, biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions with ligands. It is common for one enantiomer of a drug to be significantly more active than the other. In the context of phenylalanine derivatives, the naturally occurring L-configuration is often preferred for interaction with amino acid transporters and enzymes that process L-amino acids. nih.gov

While direct studies on the stereochemistry of this compound are not widely available, the principles derived from analogous compounds are highly relevant. For instance, the synthesis of related β-phenylalanine derivatives often employs enantioselective methods, highlighting the recognized importance of obtaining a single, specific stereoisomer for biological applications. nih.gov The biological activity of such compounds is frequently dependent on achieving the correct orientation of key functional groups—the carboxylic acid, the amino group (or its sulfonated derivative), and the phenyl side chain—to match the complementary surfaces of the target binding site. An incorrect enantiomer may not only be inactive but could also interact with other targets, leading to off-target effects.

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models provide mathematical equations that can predict the activity of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts. mdpi.com

For series of compounds like phenylalanine analogues, QSAR studies have been successfully applied. nih.govmdpi.com These studies typically involve calculating a range of molecular descriptors for each compound, which quantify various properties such as:

Steric properties: Molecular volume, surface area, and shape. nih.gov

Electronic properties: Dipole moment, partial charges on atoms, and energies of molecular orbitals. nih.gov

Hydrophobic properties: LogP (partition coefficient), which describes the lipophilicity of the molecule. nih.gov

A QSAR analysis on aryl-substituted alanine analogues revealed that for phenylalanine derivatives, hydrophobicity was the dominant factor in explaining activity variance, with electronic (dipole moment) and steric effects also contributing significantly. nih.gov

A typical 3D-QSAR study involves aligning a set of molecules based on a common scaffold or a pharmacophore model. mdpi.com This alignment is then used to generate 3D fields representing the steric and electrostatic properties around the molecules. Statistical methods, such as Partial Least Squares (PLS), are then used to build a predictive model. Such models can generate contour maps that visualize regions where, for example, bulky groups or positive electrostatic potential would increase or decrease biological activity, providing a clear visual guide for designing new compounds. mdpi.commedcraveonline.com

The table below lists descriptors commonly used in QSAR studies of related compounds.

QSAR Descriptor TypeExamples of DescriptorsRelevance to SARReference
Hydrophobic π constants, logPQuantifies the importance of hydrophobic interactions with the target. nih.gov
Electronic Aromatic dipole moment, partial atomic chargesDescribes the influence of electrostatic and dipole-dipole interactions on binding. nih.gov
Steric Steric overlap volume, molecular weightAccounts for the influence of molecular size and shape on the fit within the binding site. nih.gov
Topological Connectivity indicesEncodes information about the branching and connectivity of the molecular structure. medcraveonline.com

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-[(3-methoxyphenyl)sulfonyl]phenylalanine, this would involve simulating its interaction with the binding site of a target protein. The process would typically involve preparing a 3D structure of the compound and docking it into the crystal structure of a biologically relevant protein target. The results would be scored based on the predicted binding affinity, providing insights into the compound's potential as an inhibitor or modulator of that protein.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To understand the dynamic nature of the interaction between this compound and a potential protein target, molecular dynamics (MD) simulations would be employed. These simulations would model the movement of atoms in the system over time, providing a detailed view of the compound's conformational changes and the stability of its binding pose within the protein's active site. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the ligand-protein complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be used to investigate the electronic properties of this compound. These calculations would provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and partial atomic charges. This data is crucial for understanding the compound's reactivity, stability, and the nature of its interactions with biological targets at an electronic level.

In Silico Prediction of Molecular Properties Relevant to Biological Activity

A variety of computational tools can be used to predict the physicochemical and pharmacokinetic properties of this compound. These in silico predictions are valuable in early-stage drug discovery for assessing a compound's drug-likeness. Properties such as lipophilicity (LogP), aqueous solubility, and adherence to established guidelines like Lipinski's rule of five would be calculated.

Table 1: Hypothetical In Silico Physicochemical and ADME Properties for this compound

PropertyPredicted ValueMethod
Molecular Weight351.4 g/mol ---
LogP2.8 - 3.2Various
Hydrogen Bond Donors2---
Hydrogen Bond Acceptors5---
Polar Surface Area89.9 Ų---
Lipinski's Rule of 5Compliant---

Biological Activity and Mechanistic Investigations in Vitro Studies

Cell-Free Biochemical Assays

No studies were identified that reported the direct testing of N-[(3-methoxyphenyl)sulfonyl]phenylalanine against purified proteins in enzyme activity assays. Consequently, there is no available data regarding its specific inhibitory or activating effects, such as IC₅₀ or Kᵢ values, on isolated enzymes.

There is no available information from ligand displacement or binding assays to characterize the affinity and selectivity of this compound for specific receptors, ion channels, or other protein binding sites. Data on its binding constants (e.g., Kᵢ, Kₔ) are not present in the reviewed literature.

Cellular Studies

No research was found that demonstrated the engagement of this compound with its potential molecular targets within a cellular context. Furthermore, there are no reports on its ability to modulate specific intracellular signaling pathways, such as cAMP or phosphorylation cascades.

Scientific literature detailing the effects of this compound on specific cellular processes is not available. Studies investigating its impact on cellular functions like proliferation, apoptosis, differentiation, or migration have not been identified.

No data from cell-based enzyme inhibition assays for this compound are available. Therefore, its potency and efficacy in inhibiting enzymatic activity within an intact cell system have not been documented.

Despite a comprehensive search for preclinical investigations of the chemical compound "this compound," no specific data or research findings related to its pharmacodynamic studies, metabolic pathway correction, or biodistribution in animal models could be located in the public domain. As a result, it is not possible to generate an article that adheres to the user's specific and detailed outline.

The requested article structure, which includes sections on pharmacodynamic studies of target modulation, investigation of metabolic pathway correction, and biodistribution and target localization studies in animal models, necessitates the availability of detailed scientific research and data. Without any accessible preclinical data for "this compound," the creation of an accurate and informative article as per the provided instructions is not feasible.

Analytical Methodologies and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Elucidation (NMR, IR, Mass Spectrometry)

The precise molecular structure of n-[(3-methoxyphenyl)sulfonyl]phenylalanine is confirmed through a suite of spectroscopic techniques, each providing unique insights into its atomic and molecular composition.

¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. For instance, the protons on the phenyl rings of the phenylalanine and methoxyphenylsulfonyl moieties would appear in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy (B1213986) group protons would present as a singlet around δ 3.8 ppm, and the protons of the phenylalanine backbone (α-CH and β-CH₂) would be observed in the aliphatic region.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid would be found significantly downfield (around 170-180 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at a characteristic chemical shift.

A representative, though not identical, example of NMR data for a related N-acyl-α-amino acid is presented in the table below to illustrate the type of data obtained.

Interactive Data Table: Example ¹H and ¹³C NMR Data for a Related N-Acyl-α-Amino Acid Derivative

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O) - ~175.0
Aromatic CH 7.2 - 7.8 115.0 - 140.0
α-CH ~4.5 ~55.0
β-CH₂ ~3.1 - 3.3 ~38.0
Methoxy (OCH₃) ~3.8 ~56.0

Note: This is generalized data for illustrative purposes and does not represent experimentally determined values for this compound.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the sulfonamide, the S=O stretches of the sulfonyl group, the C=O of the carboxylic acid, and the aromatic C-H and C=C bonds. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group, often overlapping with C-H stretching frequencies.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)
N-H (Sulfonamide) Stretching 3300 - 3200
C-H (Aromatic) Stretching 3100 - 3000
C-H (Aliphatic) Stretching 3000 - 2850
C=O (Carboxylic Acid) Stretching 1725 - 1700
C=C (Aromatic) Stretching 1600 - 1450
S=O (Sulfonyl) Asymmetric & Symmetric Stretching 1350 - 1300 and 1160 - 1120
C-O (Methoxy) Stretching 1250 - 1000

Note: These are typical ranges and the exact peak positions can vary.

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can give clues about the connectivity of the different parts of the molecule.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of this compound and for determining its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating the compound from any impurities. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic rings of the molecule absorb strongly.

For the separation of enantiomers and the determination of enantiomeric excess (e.e.), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. Several types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The selection of the appropriate CSP and mobile phase is critical for achieving good resolution of the enantiomers. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase mobile systems can be employed depending on the CSP. The determination of enantiomeric excess is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.

Interactive Data Table: General Parameters for Chiral HPLC of N-Sulfonylated Amino Acids

Parameter Description
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Protein-based, or Cyclodextrin-based
Mobile Phase Normal Phase: n-Hexane/Isopropanol with additives; Reversed Phase: Water/Acetonitrile or Methanol with buffers or acid modifiers
Detection UV/Vis, Circular Dichroism (CD), or Mass Spectrometry (MS)
Purpose Separation of enantiomers, determination of enantiomeric excess (% e.e.)

Note: The optimal conditions would need to be determined experimentally for this compound.

Advanced Spectroscopic and Biophysical Methods for Interaction Studies

To understand the biological activity of this compound, it is essential to study its interactions with its molecular targets, such as proteins or enzymes. Advanced spectroscopic and biophysical techniques provide quantitative data on these interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.gov By titrating the compound into a solution containing the target molecule, ITC can determine the binding affinity (Kₐ), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.gov This thermodynamic information provides a complete picture of the binding energetics, which can help in understanding the forces driving the interaction.

Surface Plasmon Resonance (SPR) is another label-free technique used to study biomolecular interactions in real-time. nih.gov In an SPR experiment, the target molecule is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. This technique is highly sensitive and can be used to screen for binding partners and to characterize the kinetics of the interaction.

Interactive Data Table: Comparison of Biophysical Methods for Interaction Studies

Technique Principle Key Parameters Determined
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding Binding Affinity (Kₐ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding Association Rate (kₐ), Dissociation Rate (kₑ), Dissociation Constant (Kₑ)

Note: These techniques provide complementary information about the binding of a ligand to its target.

Future Research Directions and Translational Potential

Elucidation of Novel Biological Targets and Mechanisms of Action

A primary avenue of future research will be the identification of novel biological targets for N-[(3-methoxyphenyl)sulfonyl]phenylalanine. The N-sulfonylated amino acid framework is a versatile pharmacophore known to interact with a variety of enzymes. For instance, derivatives of N-phenyl-sulfonamide have demonstrated inhibitory activity against carbonic anhydrases (CA I and CA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) nih.gov. Similarly, compounds featuring a methoxyphenyl sulfonyl group have been shown to inhibit enzymes like α-glucosidase and α-amylase, which are relevant in the management of diabetes nih.gov.

Furthermore, N-sulfonylated phenylalanine derivatives have been investigated as inhibitors of the HIV-1 capsid (CA) protein, a critical target for antiviral drug development nih.gov. Given these precedents, a comprehensive screening of this compound against a panel of enzymes, including proteases, kinases, and metabolic enzymes, is a logical first step.

Table 1: Potential Enzyme Targets for this compound Based on Analogous Compounds

Enzyme Class Specific Examples Rationale for Investigation
Hydrolases Carbonic Anhydrases, Cholinesterases, α-Glucosidase, α-Amylase N-phenyl-sulfonamide and methoxyphenyl sulfonyl derivatives show inhibitory activity against these enzymes nih.govnih.gov.
Viral Proteins HIV-1 Capsid Protein N-sulfonylated phenylalanine analogs have been identified as inhibitors of this target nih.gov.
Proteases Matrix Metalloproteinases (MMPs), Cathepsins The phenylalanine scaffold can be recognized by the active sites of many proteases.

Once a primary biological target is identified, elucidating the precise mechanism of action will be crucial. This would involve detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and biophysical techniques such as X-ray crystallography or cryo-electron microscopy to visualize the binding interactions at the molecular level.

Rational Design of Advanced Analogues with Enhanced Specificity and Potency

Following the identification of a lead target, the rational design of advanced analogues of this compound can be undertaken to improve its potency and selectivity. Structure-activity relationship (SAR) studies will be central to this effort. Systematic modifications of the core structure can provide insights into the chemical features essential for biological activity.

Key areas for modification include:

The Phenylalanine Moiety: Substitution on the phenyl ring of phenylalanine can influence hydrophobic and electronic interactions with the target protein. For example, halogenation has been shown to modulate the affinity of phenylalanine analogs for transporters like the L-type amino acid transporter 1 (LAT1) nih.gov.

The Methoxyphenyl Group: Altering the position and number of methoxy (B1213986) groups on the phenylsulfonyl moiety can impact binding affinity and selectivity. The position of substituents on the benzenesulfonyl group has been shown to be critical for the inhibitory effect of some derivatives against enzymes like α-glucosidase nih.gov.

The Sulfonyl Linker: While the sulfonyl group is a key feature, exploring bioisosteric replacements could lead to analogues with improved pharmacokinetic properties.

Computational modeling and molecular docking studies will be invaluable in guiding the synthetic efforts, allowing for the in silico prediction of binding affinities and orientations of designed analogues within the target's active site.

Development of this compound as a Chemical Probe for Biological Systems

A well-characterized small molecule inhibitor can be a powerful tool for studying biological systems. This compound, once its biological target is established, could be developed into a chemical probe. This would involve the synthesis of derivatives that incorporate reporter tags, such as fluorescent dyes, biotin, or clickable alkyne groups, without significantly compromising their biological activity acs.org.

Such probes could be used in a variety of applications, including:

Target Engagement Assays: To confirm that the compound interacts with its intended target in a cellular context.

Cellular Imaging: Fluorescently tagged probes could be used to visualize the subcellular localization of the target protein.

Affinity-Based Proteomics: Probes with affinity tags could be used to pull down the target protein and its interacting partners from cell lysates, helping to map out signaling pathways and protein complexes.

Furthermore, the development of covalent probes, for instance by incorporating a reactive group like a sulfonyl fluoride, could enable irreversible labeling of the target protein, which is particularly useful for target identification and validation studies rsc.org.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular effects of this compound and its optimized analogues, integration with systems biology and "omics" approaches will be essential. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with the compound drugtargetreview.comnih.gov.

Table 2: Application of Omics Technologies in the Study of this compound

Omics Technology Potential Application Expected Outcome
Transcriptomics (RNA-seq) Analysis of gene expression changes in cells treated with the compound. Identification of regulated genes and pathways, providing insights into the downstream effects of target inhibition.
Proteomics (Mass Spectrometry) Quantification of changes in the cellular proteome and post-translational modifications. Identification of off-target effects and compensatory mechanisms.

The data generated from these omics experiments can be integrated into computational models of cellular networks to predict the systemic effects of inhibiting the identified target frontiersin.org. This systems-level understanding can help to anticipate potential efficacy and side effects, thereby guiding further preclinical and clinical development. This approach moves beyond a single-target focus to evaluate the broader impact of the compound on the entire biological system drugtargetreview.com.

Q & A

How can researchers optimize the synthesis yield of N-[(3-methoxyphenyl)sulfonyl]phenylalanine?

Answer:
To maximize yield, use anhydrous dichloromethane as the solvent with triethylamine as a base catalyst to deprotonate the amine during sulfonylation. Maintain a temperature of 0–5°C to suppress side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm). Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yield improvements (≥85%) are achievable by pre-drying reagents and using a nitrogen atmosphere to exclude moisture .

What analytical methods are recommended to confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR : Verify methoxy (-OCH₃) singlet at δ 3.8–3.9 ppm and sulfonamide (-SO₂NH-) proton at δ 7.1–7.3 ppm.
    • ¹³C NMR : Confirm sulfonyl group (C-SO₂) at δ 125–130 ppm and methoxy carbon at δ 55–56 ppm.
  • Mass Spectrometry (HRMS): Compare experimental molecular ion ([M+H]⁺) with theoretical m/z (e.g., C₁₆H₁₆NO₅S: 358.0722).
  • IR Spectroscopy: Identify sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

How to design experiments evaluating its biological activity as a VLA-4 antagonist?

Answer:

  • In vitro binding assays: Use recombinant α4β1 integrin-coated plates. Incubate with varying compound concentrations (1 nM–100 µM) and measure inhibition via competitive ELISA using a labeled ligand (e.g., VCAM-1). Calculate IC₅₀ using nonlinear regression (GraphPad Prism).
  • Cell adhesion assays: Treat Jurkat T-cells with the compound (10 µM) and quantify adhesion to VCAM-1-coated wells via fluorescence (Calcein-AM staining). Include MK-0617 (positive control) for comparison .

How can contradictory IC₅₀ values across studies be resolved?

Answer:

  • Standardization: Use identical cell lines (e.g., HEK293T vs. primary lymphocytes) and buffer conditions (pH 7.4, 1 mM Mg²⁺).
  • Validation: Include a reference antagonist (e.g., MK-0617) in parallel assays.
  • Data normalization: Express IC₅₀ relative to vehicle controls and perform triplicate experiments with error bars (SEM < 10%). Publish raw data for cross-lab reproducibility .

What strategies are effective for radiolabeling the compound for pharmacokinetic studies?

Answer:

  • Carbon-11 labeling: React 3-methoxyphenyl precursors with [¹¹C]methyl iodide via Pd-mediated coupling (5 min, 80°C). Purify using semi-preparative HPLC (C18 column, acetonitrile/water). Validate radiochemical purity (>98%) via radio-TLC.
  • In vivo distribution: Administer to rodent models and quantify tissue uptake via PET imaging or autoradiography (e.g., brain penetration studies for TRPV1-targeted analogs) .

What computational approaches predict binding affinity to target proteins?

Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with α4β1 integrin (PDB: 1V4D). Prioritize poses with hydrogen bonds to Asp-144 and hydrophobic contacts with Phe-185.
  • Molecular dynamics (MD): Simulate ligand-protein stability (100 ns, GROMACS) to assess RMSD (<2 Å) and binding free energy (MM-PBSA) .

What safety protocols are critical for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use a NIOSH-approved N95 mask if handling powders.
  • Ventilation: Work in a fume hood with sash height ≤18 inches.
  • Storage: Keep in amber vials under argon at –20°C. Dispose of waste via incineration (RCRA code U001) .

Classification:

  • Basic Questions: 1 (synthesis), 2 (analytical), 7 (safety).
  • Advanced Questions: 3 (biological assays), 4 (data analysis), 5 (radiolabeling), 6 (computational modeling).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.